tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate
Description
Tricyclo[5.2.1.0²⁶]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate is a tricyclic carbamate derivative featuring a norbornene-like framework fused with a bridged cyclohexane system. Its structure includes a carbamate group linked to a 4-methylbenzenesulfonyl (tosyl) moiety at the 8-position and an exocyclic double bond at the 4-position.
Key structural attributes:
- Tricyclic core: Enhances thermal stability and stereochemical complexity.
- Tosylcarbamate group: Improves chemical stability and modulates biological activity.
- Exocyclic double bond: Influences reactivity in addition or polymerization reactions.
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-4-enyl N-(4-methylphenyl)sulfonylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-11-5-7-13(8-6-11)24(21,22)19-18(20)23-17-10-12-9-16(17)15-4-2-3-14(12)15/h2,4-8,12,14-17H,3,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABLGVHYLVGUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CC3CC2C4C3CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5210^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tosyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Potassium Tricyclo[5.2.1.0²⁶]decan-8-yl Dithiocarbonate (D609)
Structural Similarities :
- Shares the tricyclo[5.2.1.0²⁶]decane core.
- Functionalized at the 8-position (dithiocarbonate vs. tosylcarbamate).
Functional Differences :
- D609 : A dithiocarbonate prodrug with antiviral and antitumor properties. Modifications to its structure (e.g., prodrug derivatization) enhance stability and cytotoxicity in U937 leukemia cells .
- Target Carbamate : The tosylcarbamate group likely improves hydrolytic stability compared to D609’s dithiocarbonate, which is prone to thiol-mediated degradation.
Poly(thioether sulfone)s Derived from Tricyclo[5.2.1.0²⁶]decane
Structural Basis :
- Polymers like poly(TCDSH/DVS) incorporate disulfanyl or vinylsulfone derivatives of tricyclo[5.2.1.0²⁶]decane.
Functional Comparison :
- Target Carbamate: Not a polymer but shares the rigid tricyclic core, which could influence solubility or thermal properties in material applications.
- Poly(thioether sulfone)s : Exhibit high refractive indices (n > 1.65) and Abbe’s numbers (>30), making them suitable for optical lenses and coatings. The tricyclic core contributes to thermal stability (Tg > 150°C) .
7-Ketonorbornanes (Tricyclo[5.2.1.0²⁶]decan-10-ones)
Structural Similarities :
- Both feature a tricyclic framework with ketone or carbamate functionalization.
Reactivity Differences :
- 7-Ketonorbornanes: Exhibit stereoselective reactivity during nucleophilic additions. Long-range electronic effects from substituents influence face selectivity in reductions .
- Target Carbamate : The exocyclic double bond and tosylcarbamate group may alter regioselectivity in reactions compared to ketones.
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural formula.
Research Findings and Implications
Biological Activity
Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The compound's structure is defined by its tricyclic framework and the presence of a carbamate moiety, which is known for contributing to various biological activities. The molecular formula is with a molecular weight of approximately 295.39 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Properties : Some studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, triazole derivatives have shown significant tumoricidal activity while maintaining selectivity towards cancerous cells over non-cancerous cells .
- Neurotoxicity Assessments : The neurotoxic potential of related compounds has been evaluated using the LUHMES cell-based NeuriTox assay, which assesses damage to neuronal cells. This highlights the importance of evaluating neurotoxicity alongside anticancer efficacy to ensure safety .
- Enzyme Inhibition : Compounds within this class may also act as enzyme inhibitors, impacting pathways crucial for cancer cell survival and proliferation.
Case Study 1: Cytotoxicity in Cancer Cell Lines
A study synthesized various triazole derivatives and assessed their cytotoxicity against multiple human cancer cell lines including HL-60 (leukemia), Jurkat (T-cell leukemia), MCF-7 (breast cancer), and HCT-116 (colon cancer). The most potent compounds demonstrated selectivity ratios of up to 23-fold compared to non-transformed Vero cells, indicating a promising therapeutic index .
Case Study 2: Neurotoxicity Evaluation
In the same study, the neurotoxic effects were quantified using the NeuriTox assay, revealing that certain compounds exhibited neurotoxicity at concentrations similar to those causing tumor cell death. This correlation emphasizes the need for comprehensive toxicity profiling during drug development .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key considerations for optimizing the synthesis of tricyclo[5.2.1.0²⁶]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate?
Methodological Answer:
Optimization requires a multi-step approach:
- Stepwise Monitoring : Use thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to track intermediates and confirm regioselectivity during carbamate formation .
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) are preferred to avoid side reactions in sulfonamide coupling .
- Computational Path Search : Quantum chemical calculations can predict reaction pathways and transition states, reducing trial-and-error experimentation .
Advanced: How can computational modeling resolve conflicting data on the compound’s reactivity in heterogeneous catalysis?
Methodological Answer:
Conflicts in catalytic efficiency or byproduct formation can be addressed by:
- Density Functional Theory (DFT) : Simulate adsorption energies of intermediates on catalytic surfaces to identify dominant reaction pathways .
- Meta-Analysis Frameworks : Apply statistical models to compare experimental datasets, isolating variables like temperature or solvent polarity as confounding factors .
- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions .
Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolve stereochemistry at the tricyclic core and confirm sulfonamide substitution patterns .
- X-ray Crystallography : Determine absolute configuration of the bicyclic system, critical for understanding bioactivity .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out impurities .
Advanced: How can researchers reconcile discrepancies in reported biological activity across in vitro assays?
Methodological Answer:
- Dose-Response Curves : Normalize data using IC₅₀/EC₅₀ values to account for variability in assay sensitivity .
- Molecular Docking Studies : Compare binding affinities with target proteins (e.g., enzymes) to validate mechanistic hypotheses .
- Meta-Reproducibility Protocols : Standardize cell lines, incubation times, and solvent controls across collaborative studies .
Basic: What methodologies are recommended for assessing the compound’s stability under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers, monitoring decomposition via HPLC .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at different temperatures .
- Mass Balance Analysis : Quantify degradation products to identify instability hotspots (e.g., carbamate hydrolysis) .
Advanced: How can reaction engineering address challenges in scaling up the synthesis?
Methodological Answer:
- Microreactor Systems : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation) to prevent runaway reactions .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to maintain purity during continuous flow synthesis .
- Lifecycle Assessment (LCA) : Optimize solvent recovery and waste streams to meet green chemistry metrics .
Advanced: What strategies validate the compound’s role in modulating enzymatic activity with conflicting in vivo/in vitro results?
Methodological Answer:
- Isotopic Labeling : Track metabolite formation in vivo using ¹⁴C-labeled analogs to confirm target engagement .
- Proteomic Profiling : Identify off-target interactions via affinity chromatography and mass spectrometry .
- Systems Biology Models : Integrate pharmacokinetic data with enzyme kinetics to explain bioavailability limitations .
Basic: What are the best practices for ensuring reproducibility in SAR studies of derivatives?
Methodological Answer:
- Consistent Synthetic Protocols : Document reaction parameters (e.g., stoichiometry, purification methods) to minimize batch-to-batch variability .
- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) algorithms to prioritize derivatives with predicted activity .
- Blinded Assays : Eliminate observer bias by randomizing sample testing orders in biological evaluations .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
